1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one
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Overview
Description
1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group, an oxadiazole ring, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with the oxadiazole and phenoxyethanone moieties. Common synthetic routes may include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form the piperazine ring.
Aza-Michael addition: reactions to introduce the fluorophenyl group.
Coupling reactions: to attach the oxadiazole and phenoxyethanone moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthetic methodologies.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions could introduce new functional groups or modify existing ones.
Scientific Research Applications
1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions of fluorophenyl and oxadiazole-containing compounds with biological systems.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and oxadiazole groups may play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methyl-prop-2-en-1-one
- 4-(4-Fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-YL]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}ethan-1-one is unique due to its combination of a piperazine ring, a fluorophenyl group, and an oxadiazole ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-19-5-7-20(8-6-19)26-29-27(35-30-26)21-3-2-4-24(17-21)34-18-25(33)32-15-13-31(14-16-32)23-11-9-22(28)10-12-23/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIYFJSOCFMQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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